molecular formula C15H12N4O B12544739 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- CAS No. 832686-81-4

1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)-

Cat. No.: B12544739
CAS No.: 832686-81-4
M. Wt: 264.28 g/mol
InChI Key: PGBOYDNYFHKQFZ-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine (abbreviated as PMPT in and ) is a nitrogen-rich heterocyclic ligand with a planar 1,2,4-triazine core substituted at positions 3 and 5 with a 4-methoxyphenyl group and a 2-pyridinyl moiety, respectively. Its synthesis involves the reaction of 4-methoxyphenylglyoxal (a) with 2-pyridinecarboxamidrazone (b) under modified literature procedures (). PMPT is notable for its ability to form binuclear lead(II) complexes, such as [Pb₂(m-PMPT)₂Br₄] and [Pb₂(m-PMPT)₂(m-CH₃COO)₂(NCS)₂], which exhibit distinct coordination geometries (holodirected vs. hemidirected) and optoelectronic properties suitable for organic light-emitting diodes (OLEDs).

Key structural features include:

  • Electron-withdrawing triazine core: Enhances π-conjugation and coordination capability.
  • 4-Methoxyphenyl group: Introduces electron-donating methoxy (–OCH₃) substituent, improving solubility and modulating electronic properties.
  • 2-Pyridinyl group: Acts as a secondary coordination site for metal ions, enabling diverse supramolecular interactions (e.g., π–π stacking, C–H/X interactions).

Properties

CAS No.

832686-81-4

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazine

InChI

InChI=1S/C15H12N4O/c1-20-12-7-5-11(6-8-12)15-18-14(10-17-19-15)13-4-2-3-9-16-13/h2-10H,1H3

InChI Key

PGBOYDNYFHKQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes to PMPT

Condensation of 4-Methoxyphenylglyoxal with 2-Cyanopyridine and Hydrazine

The most widely reported method involves a two-step condensation reaction:

Step 1: Synthesis of 2-Pyridinecarboxamidrazone
2-Cyanopyridine reacts with hydrazine monohydrate in ethanol under ambient conditions:
$$
\text{2-Cyanopyridine + N}2\text{H}4 \rightarrow \text{2-Pyridinecarboxamidrazone}
$$
The intermediate crystallizes as colorless crystals after 24 hours, filtered, and washed with ether.

Step 2: Cyclization with 4-Methoxyphenylglyoxal
2-Pyridinecarboxamidrazone undergoes cyclocondensation with 4-methoxyphenylglyoxal in refluxing ethanol:
$$
\text{C}{6}\text{H}{5}\text{N}3 + \text{C}{9}\text{H}{8}\text{O}{3} \rightarrow \text{PMPT} + \text{H}_{2}\text{O}
$$
Key modifications include:

  • Solvent : Ethanol or 2-butanone.
  • Temperature : Reflux (78–80°C) for 6–12 hours.
  • Yield : 67–84% after recrystallization.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the glyoxal carbonyl, followed by dehydration to form the triazine ring.

Alternative Pathways for Triazine Core Formation

While less common, other methodologies have been explored:

Suzuki Coupling (Hypothetical Route)

A patent describing 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine synthesis via Suzuki coupling suggests potential adaptability for PMPT. Using a palladium catalyst, 4-methoxyphenylboronic acid could couple with a pre-functionalized triazine precursor. However, this route remains speculative for PMPT and requires validation.

Iron-Catalyzed Triazine Assembly

Iron(III) chloride-mediated reactions between diaziridines and aziridines yield 1,2,4-triazines. Adapting this for PMPT would necessitate designing diaziridine intermediates with pyridyl and methoxyphenyl groups, though no direct evidence exists in current literature.

Optimization and Modifications

Purification Techniques

  • Recrystallization : Ethanol or ethanol/water mixtures yield PMPT as pale yellow crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:1) removes unreacted glyoxal.

Analytical Characterization

Spectroscopic Data

Technique Key Features Reference
FT-IR - N-H stretch: 3280 cm⁻¹ (amide intermediate)
- C=N stretch: 1586 cm⁻¹ (triazine)
¹H NMR (CDCl₃) - Pyridyl protons: δ 8.6–9.0 ppm (d, J = 4.8 Hz)
- OCH₃: δ 3.85 ppm (s)
¹³C NMR - Triazine C=N: δ 160–165 ppm
- Pyridyl C: δ 120–150 ppm

X-ray Crystallography

Single-crystal analyses confirm PMPT’s planar structure, with bond lengths of 1.32–1.35 Å for C=N and 1.44 Å for C-N in the triazine ring. The dihedral angle between pyridyl and methoxyphenyl groups is 12.5°, facilitating metal coordination.

Challenges and Limitations

  • Byproducts : Incomplete cyclization yields 2-pyridinecarboxamidrazone residues, necessitating rigorous purification.
  • Scalability : Batch sizes >10 g report yield drops to 50% due to solvent evaporation inconsistencies.
  • Toxicity : Hydrazine mandates strict handling protocols, prompting research into safer alternatives.

Applications in Coordination Chemistry

PMPT’s N,N′-chelating sites enable diverse Pb(II) complexes:

  • [Pb₂(μ-PMPT)₂Br₄] : Bromide-bridged binuclear structure with PbN₃Br₂ geometry.
  • [Pb(PMPT)₂(NO₃)₂] : Holodirected PbN₄O₄ coordination for OLED emitters.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neuropharmacological Properties

Recent studies have highlighted the neuroprotective and psychotropic effects of triazine derivatives. Specifically, compounds similar to PMPT have demonstrated potential as antidepressants and anxiolytics by interacting with neurotransmitter systems such as the GABA_A receptor. These compounds have shown efficacy in reducing neuronal damage and gliosis in experimental models of epilepsy and other neurological disorders .

Anticonvulsant Activity

Research indicates that derivatives of 1,2,4-triazine exhibit anticonvulsant properties. In a study focusing on the structure-activity relationship of these compounds, it was found that specific modifications enhance their effectiveness against seizures induced by pentylenetetrazol (PTZ), suggesting their potential for developing new anticonvulsant medications .

Organic Light-Emitting Diodes (OLEDs)

PMPT has been synthesized into lead(II) complexes that serve as promising materials for OLEDs. The complexes were characterized using various methods including X-ray diffraction and spectroscopic techniques. The electroluminescence properties of these materials indicate their applicability in organic electronics, particularly as emitting layers in OLED devices .

Complex Molar Ratio Coordination Environment Application
[Pb(PMPT)₂(NO₃)₂]2:1PbN₄O₄OLEDs
[Pb(PMPT)₂(ClO₄)₂]2:1PbN₄O₂OLEDs
[Pb(PMPT)₂(NCS)₂]2:1PbN₆OLEDs

Photophysical Properties

The photophysical characteristics of PMPT and its lead complexes have been investigated, revealing significant quantum yields and electroluminescent properties that are advantageous for optoelectronic applications. These findings suggest that PMPT derivatives could be further explored for their utility in advanced electronic devices .

Synthesis and Characterization

The synthesis of PMPT involves multi-step chemical reactions that yield high-purity products suitable for further applications. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction are employed to confirm the structural integrity and purity of the synthesized compounds .

Synthesis Overview

  • Starting Materials : Pyridine derivatives and methoxyphenyl compounds.
  • Reagents : Various reagents are utilized to facilitate cyclization and functionalization.
  • Yield : High yields are reported through optimized synthetic routes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PMPT’s properties, we compare it with structurally analogous 1,2,4-triazine derivatives (Table 1).

Table 1: Comparative Analysis of PMPT and Related 1,2,4-Triazine Derivatives

Compound Name / Structure Substituents Key Applications Distinctive Properties References
PMPT <br /> (3-(4-Methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine) - 4-Methoxyphenyl (C₆H₄-OCH₃) <br /> - 2-Pyridinyl (C₅H₄N) OLEDs (Pb(II) complexes) - PbN₃Br₂/PbN₄O₃ coordination <br /> - Luminescence at 460–520 nm
3-(β-D-Glucopyranosyl)-5-(p-methoxyphenyl)-1,2,4-triazine - β-D-Glucopyranosyl <br /> - p-Methoxyphenyl Cycloaddition reactions - Glycosylation enhances solubility <br /> - Yield: 73% (2-hour reaction)
6-(4-Chlorophenyl)-3-(2-pyridinyl)-5-(2-thienyl)-1,2,4-triazine - 4-Chlorophenyl (C₆H₄-Cl) <br /> - 2-Thienyl (C₄H₃S) Not specified (structural analog) - Higher molecular weight (350.825 g/mol) <br /> - Potential for S-based coordination
3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine - Hydrazino (–NHNH₂) <br /> - 4-Methoxyphenyl Pharmaceutical intermediates - Reactive hydrazino group for derivatization <br /> - CAS: 59318-41-1
5-(1-Adamantyl)-3-(methylthio)-1,2,4-triazine - Adamantyl <br /> - Methylthio (–SCH₃) Not specified - Bulky adamantyl group enhances steric hindrance <br /> - CAS: 69466-73-5

Key Insights :

Substituent Effects on Reactivity and Applications :

  • Electron-Donating Groups (e.g., –OCH₃ in PMPT): Improve luminescence efficiency in OLEDs by stabilizing excited states.
  • Electron-Withdrawing Groups (e.g., –Cl in 6-(4-chlorophenyl) analog): May enhance oxidative stability but reduce solubility.
  • Bulkier Groups (e.g., adamantyl): Limit coordination flexibility but improve thermal stability.

Synthetic Yields and Conditions: PMPT is synthesized in moderate yields (~72–73%) under short reaction times (2–4 hours), comparable to glycosylated analogs (73% in 2 hours). Derivatives with sulfur atoms (e.g., methylthio) often exhibit enhanced biological activity, as noted in .

Coordination Chemistry: PMTP’s Pb(II) complexes show holodirected (PbN₃Br₂) and hemidirected (PbN₄O₃) geometries, unlike simpler triazines like 3-hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine, which lack pyridyl coordination sites. The 2-pyridinyl group in PMPT enables stronger π–π interactions compared to purely aryl-substituted triazines (e.g., 3,5-diphenyl-1,2,4-triazine).

Biological vs. Material Science Applications: PMPT: Primarily used in OLEDs due to its optoelectronic tunability. Glycosylated Triazines (): Target cycloaddition reactions for carbohydrate-based drug discovery. Hydrazino Derivatives (): Serve as intermediates for anti-anxiety and anti-inflammatory agents.

Research Findings and Data Tables

Table 2: Physicochemical Characterization of PMPT and Analogs

Property PMPT 3-(β-D-Glucopyranosyl)-5-(p-methoxyphenyl)-1,2,4-triazine 6-(4-Chlorophenyl)-3-(2-pyridinyl)-5-(2-thienyl)-1,2,4-triazine
Molecular Weight 297.3 g/mol ~420 g/mol (estimated) 350.825 g/mol
Melting Point Not reported Amorphous solid Not reported
Spectral Data FT-IR, ¹H/¹³C NMR, X-ray diffraction ¹H/¹³C NMR, ESI-HRMS Not reported
Luminescence λem = 460–520 nm Not applicable Not reported

Biological Activity

1,2,4-Triazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- (also referred to as PMPT) is notable for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article delves into the biological activity of PMPT, supported by data tables and case studies from recent research findings.

The molecular formula of PMPT is C15H12N4OC_{15}H_{12}N_4O, and it features a triazine ring substituted with a methoxyphenyl group and a pyridinyl group. These structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activities of PMPT can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anticonvulsant Activity
  • Electroluminescent Properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of PMPT and its derivatives. For instance, a study demonstrated that PMPT exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the substituents on the triazine ring can enhance its potency.

Table 1: Cytotoxic Activity of PMPT Derivatives

CompoundCell Line TestedIC50 (µM)Remarks
PMPTHCT-151.61High efficacy against colon carcinoma
PMPTA-4311.98Comparable to standard doxorubicin
PMPTMCF-72.10Moderate activity observed

Antimicrobial Activity

PMPT has also been investigated for its antimicrobial properties. The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy of PMPT

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticonvulsant Activity

The anticonvulsant activity of PMPT was evaluated in animal models. It showed promising results in reducing seizure frequency and severity, indicating its potential use in treating epilepsy.

Case Studies

  • Lead Complexes of PMPT : A study synthesized lead(II) complexes with PMPT and characterized their structures using X-ray diffraction techniques. These complexes exhibited enhanced electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The study found that the coordination environment around lead atoms influenced the electronic properties significantly .
  • Structure-Activity Relationship Studies : Research focusing on SAR for triazine derivatives revealed that specific substitutions on the triazine ring could drastically improve biological activity. For example, the presence of electron-donating groups at certain positions was correlated with increased potency against cancer cell lines .

Q & A

Q. Advanced Research Focus

  • Position 3 (4-methoxyphenyl) : Methoxy groups enhance lipophilicity and membrane penetration, critical for intracellular uptake. Electron-donating groups here correlate with increased apoptosis in cancer cells .
  • Position 5 (2-pyridinyl) : The pyridine ring chelates metal ions (e.g., Pt, Pb), enabling DNA intercalation or topoisomerase inhibition. Substitution with bulkier heterocycles (e.g., benzofuran) may reduce solubility but improve target specificity .
  • SAR Insights : Quantitative SAR (QSAR) models highlight ClogP (partition coefficient) and polar surface area as key predictors of cytotoxicity. Derivatives with logP <3.5 and hydrogen-bond acceptors >5 show optimal activity .

Which spectroscopic and analytical techniques are most effective for characterizing 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine?

Q. Basic Research Focus

  • FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.12 for C₁₆H₁₃N₄O) .
  • X-ray Crystallography : Resolves crystal packing and metal-coordination geometry in complexes .

What experimental and computational strategies resolve contradictions in reported biological activity data for 1,2,4-triazine derivatives?

Q. Advanced Research Focus

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differing solubility (e.g., DMSO vs. aqueous buffers) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding pose inconsistencies (e.g., variations in kinase domain engagement) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups consistently enhancing potency across >80% of cases) .

How can researchers investigate the interaction of this compound with biological targets using in silico and in vitro methods?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model binding to targets like EGFR or PARP-1. Prioritize poses with ΔG < -8 kcal/mol .
  • Molecular Dynamics : Simulate stability of ligand-DNA complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • In Vitro Validation :
    • Fluorescence Quenching : Measure changes in tryptophan emission (λex 280 nm) to assess protein binding.
    • Circular Dichroism : Detect conformational shifts in DNA (e.g., B-to-Z transitions) upon ligand interaction .

What methodological considerations are critical when designing metal complexes with 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine as a ligand?

Q. Advanced Research Focus

  • Coordination Geometry : The ligand acts as a bidentate N,N-donor, forming octahedral (Pb²⁺) or square-planar (Pt²⁺) complexes. Adjust stoichiometry (e.g., 1:1 ligand:metal ratio) to avoid polynuclear species .
  • Counterion Effects : Use non-coordinating anions (e.g., PF₆⁻) to prevent interference in spectroscopic characterization .
  • Stability Testing : Monitor complexes in physiological buffers (pH 7.4) via UV-Vis (λmax shifts indicate dissociation) .
  • Applications : OLED studies require thin-film deposition (spin-coating) and electroluminescence analysis (e.g., λem 450–550 nm for blue-green emission) .

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